5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. The final step often involves the formation of the styryl group through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile include other oxazole derivatives with different substituents. Examples include:
- 5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-styryl-oxazole-4-carbonitrile
- 5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(3-chlorostyryl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Biological Activity
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Oxazole ring
- Piperazine moiety
- Chlorobenzoyl group
- Methoxystyryl substituent
These functional groups contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C24H21ClN4O2 |
Molecular Weight | 432.9 g/mol |
CAS Number | 941255-37-4 |
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the carbonitrile and oxazole groups allows for significant reactivity, enabling the compound to engage in nucleophilic substitutions and electrophilic additions.
Interaction Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological macromolecules. In vitro assays have further elucidated its mechanisms of action against specific targets involved in disease pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. A notable study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in multicellular spheroids .
Anticonvulsant Activity
The compound's potential as an anticonvulsant agent has also been explored. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), highlighting its utility in epilepsy treatment .
Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests it may modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly inhibited cell proliferation .
- Anticonvulsant Testing : In a series of experiments assessing anticonvulsant properties, the compound demonstrated dose-dependent efficacy against PTZ-induced seizures in rodents, suggesting its potential as a therapeutic agent for epilepsy .
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-20-7-2-4-17(14-20)8-9-22-27-21(16-26)24(32-22)29-12-10-28(11-13-29)23(30)18-5-3-6-19(25)15-18/h2-9,14-15H,10-13H2,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJQJRINIIEBN-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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